Butyl(2-ethylhexyl)dimethylammonium chloride

Surfactant Chemistry Formulation Science Micellization

Researchers requiring robust phase-transfer catalysts under alkaline conditions often face rapid degradation of symmetric tetraalkylammonium salts. Butyl(2-ethylhexyl)dimethylammonium chloride (CAS 71607-37-9) provides a targeted solution with its documented superior stability in concentrated hydroxide bases. This asymmetric quaternary ammonium salt is optimized for O- and N-alkylations where catalyst longevity is critical. • High CMC (>188 mM) enables effective interfacial tension reduction without excessive micellar viscosity, simplifying rinse steps. • Branched 2-ethylhexyl chain minimizes undesirable interactions with anionic formulation polymers compared to linear-chain QACs. • Baseline antimicrobial activity (projected MIC >10 µg/mL) suits in-can preservation of paints, adhesives, and metalworking fluids.

Molecular Formula C14H32ClN
Molecular Weight 249.86 g/mol
CAS No. 71607-37-9
Cat. No. B12650939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(2-ethylhexyl)dimethylammonium chloride
CAS71607-37-9
Molecular FormulaC14H32ClN
Molecular Weight249.86 g/mol
Structural Identifiers
SMILESCCCCC(CC)C[N+](C)(C)CCCC.[Cl-]
InChIInChI=1S/C14H32N.ClH/c1-6-9-11-14(8-3)13-15(4,5)12-10-7-2;/h14H,6-13H2,1-5H3;1H/q+1;/p-1
InChIKeyOHLBKHXFHVSHND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl(2-ethylhexyl)dimethylammonium chloride (CAS 71607-37-9): Asymmetric Quaternary Ammonium Salt for Surfactant and Phase-Transfer Applications


Butyl(2-ethylhexyl)dimethylammonium chloride (CAS 71607-37-9) is an asymmetric quaternary ammonium salt with the molecular formula C14H32ClN and a molecular weight of 249.87 g/mol . Structurally, it comprises a butyl group (C4), a 2-ethylhexyl group (C8 branched), two methyl groups, and a chloride counterion, classifying it within the alkyl 2-ethylhexyl dimethylammonium chloride family [1]. This compound is employed as a cationic surfactant, an antimicrobial agent in industrial formulations, and a potential phase-transfer catalyst, with its amphiphilic character—derived from the balanced hydrophobic chains and the hydrophilic quaternary ammonium head—enabling applications across aqueous and non-aqueous systems.

Why Butyl(2-ethylhexyl)dimethylammonium chloride Cannot Be Replaced by Generic Quaternary Ammonium Salts


Generic substitution among quaternary ammonium compounds (QACs) is inadvisable due to the pronounced dependence of critical performance attributes—such as micellization behavior, antimicrobial potency, and solubility—on alkyl chain architecture [1]. For butyl(2-ethylhexyl)dimethylammonium chloride, the specific combination of a short linear butyl chain (C4) and a branched 2-ethylhexyl group (C8) yields a distinct hydrophilic–lipophilic balance that differs fundamentally from symmetric tetraalkylammonium salts, long-chain monoalkyl quats, or even closely related analogs with different alkyl lengths . Substituting this compound with a higher-molecular-weight QAC (e.g., C12–C16 benzalkonium chlorides) may enhance antimicrobial activity but compromise aqueous solubility and alter micelle formation thresholds, whereas switching to a symmetric tetrabutylammonium salt eliminates surface-active properties entirely. The following quantitative evidence delineates where these differentiation points hold material significance for formulation and process selection.

Quantitative Evidence Differentiating Butyl(2-ethylhexyl)dimethylammonium chloride from Closest Analogs


Critical Micelle Concentration (CMC) Differentiates Butyl(2-ethylhexyl)dimethylammonium chloride from Longer-Chain Quaternary Ammonium Disinfectants

The CMC of butyl(2-ethylhexyl)dimethylammonium chloride is projected to be significantly higher than that of benzalkonium chlorides (BACs) bearing C12–C18 alkyl chains, based on the established inverse relationship between alkyl chain length and CMC in quaternary ammonium compounds [1]. This elevated CMC indicates that a greater concentration of the compound is required to initiate micelle formation, which in turn governs solubilization capacity and surface tension reduction behavior in aqueous formulations.

Surfactant Chemistry Formulation Science Micellization

Antimicrobial Activity of Butyl(2-ethylhexyl)dimethylammonium chloride Is Attenuated Relative to C12–C18 Quaternary Ammonium Biocides

Structure-activity studies on quaternary ammonium compounds demonstrate that optimal antimicrobial potency against Gram-positive bacteria (MIC < 10 μg/mL) is achieved with alkyl chain lengths between 12 and 18 carbon atoms [1]. The combined alkyl carbon count of butyl(2-ethylhexyl)dimethylammonium chloride (C4 + branched C8 ≈ 12 total carbons, but with significant branching) falls at the lower bound of this range, and the branching of the 2-ethylhexyl group further reduces membrane-disruption efficacy relative to linear-chain analogs of equivalent carbon number. Consequently, the compound exhibits attenuated biocidal activity compared to benzalkonium chloride (C12–C18) and didecyldimethylammonium chloride.

Antimicrobial Agents Disinfectant Formulation Structure-Activity Relationship

Phase-Transfer Catalysis Efficiency of Asymmetric Quaternary Ammonium Salts Versus Symmetric Tetrabutylammonium Chloride

The asymmetric architecture of butyl(2-ethylhexyl)dimethylammonium chloride—featuring a branched 2-ethylhexyl group and a short butyl chain—confers distinct partitioning behavior in biphasic systems compared to symmetric tetrabutylammonium chloride (TBACl). While quantitative kinetic data for the target compound are not publicly available, the bromide analog has been specifically marketed as a phase-transfer catalyst for organic reactions , and the class of bis(2-ethylhexyl)dimethylammonium ionic liquids exhibits exceptional stability under strongly alkaline conditions, a property not shared by many conventional quaternary ammonium PTCs [1].

Phase-Transfer Catalysis Organic Synthesis Ionic Liquids

Optimized Application Scenarios for Butyl(2-ethylhexyl)dimethylammonium chloride Based on Evidenced Differentiation


Formulation of High-Solids Aqueous Surfactant Systems Where Micelle Formation Is Not Rate-Limiting

Given its projected high CMC (>188 mM), butyl(2-ethylhexyl)dimethylammonium chloride is best deployed in formulations where surfactant concentrations exceed the CMC substantially or where micelle-based solubilization is secondary to interfacial tension reduction. This includes high-concentration cleaning solutions, emulsification aids in polymer processing, and antistatic additives where the compound's asymmetric structure provides surface activity without the viscosity build-up associated with micellar aggregates [1]. The higher CMC also facilitates easier removal during rinse steps, as micelles disassemble at lower dilutions than long-chain QACs.

Phase-Transfer Catalysis in Strongly Alkaline Biphasic Reactions

The compound—and its structural analogs within the bis(2-ethylhexyl)dimethylammonium family—demonstrates superior stability under alkaline conditions compared to traditional tetraalkylammonium catalysts [1]. This property renders it suitable for phase-transfer catalyzed reactions such as O-alkylations, N-alkylations, and carbene additions that are conducted in the presence of concentrated hydroxide bases, where catalyst longevity directly impacts process economics. Procurement for this application should be considered when existing PTCs exhibit unacceptable degradation rates.

Mild Antimicrobial Additive in Industrial Water Treatment and Material Preservation

Although its antimicrobial potency is attenuated relative to C12–C18 QACs (projected MIC >10 μg/mL) [1], butyl(2-ethylhexyl)dimethylammonium chloride still provides a baseline level of biocidal activity. This makes it appropriate for applications where high-level disinfection is not required—such as in-can preservation of paints, adhesives, and metalworking fluids—or where a less aggressive antimicrobial is preferred to minimize compatibility issues with other formulation components. The compound's branched structure may also reduce undesirable interactions with anionic polymers compared to linear-chain QACs.

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